Methyltetrazin-Amin

Übersicht

Beschreibung

Methyltetrazine-amine (hydrochloride) is a chemical compound with the empirical formula C10H12ClN5 and a molecular weight of 237.69 g/mol . It is known for its superior stability compared to hydrogen-substituted tetrazine-amine, making it a valuable reagent in various chemical transformations . The compound is supplied as a hydrochloride salt to enhance its stability and ease of handling .

Wissenschaftliche Forschungsanwendungen

Methyltetrazin-amin (Hydrochlorid) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in verschiedenen chemischen Umwandlungen verwendet, da es stabil und reaktiv ist.

5. Wirkmechanismus

This compound (Hydrochlorid) übt seine Wirkungen durch seine Reaktivität in chemischen Umwandlungen aus. Die Stabilität der Verbindung ermöglicht es ihr, an einer Vielzahl von Reaktionen teilzunehmen, einschließlich inverser Elektronennachfrage-Diels-Alder (IEDDA)-Reaktionen, die in Biokonjugations- und Bildgebungsanwendungen verwendet werden . Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art der chemischen Umwandlung ab .

Ähnliche Verbindungen:

Tetrazinamin: Ein Derivat von Tetrazin mit einer angehängten Aminogruppe, wodurch es gegenüber verschiedenen Verbindungen reaktiv wird.

Methyltetrazin-PEG6-amin HCl-Salz: Ein Derivat von this compound mit einer Polyethylenglykol-(PEG)-Kette, wodurch die Löslichkeit und Biokompatibilität verbessert wird.

Einzigartigkeit: this compound (Hydrochlorid) ist aufgrund seiner überlegenen Stabilität und Reaktivität im Vergleich zu anderen Tetrazin-Derivaten einzigartig. Das Vorhandensein der Methylgruppe und die Form des Hydrochloridsalzes tragen zu seiner verbesserten Stabilität und einfachen Handhabung bei, wodurch es für eine Vielzahl von Anwendungen in Chemie, Biologie, Medizin und Industrie geeignet ist .

Wirkmechanismus

Target of Action

Methyltetrazine-Amine is a tetrazine compound . It is primarily used for the site-specific dual functionalization of bioconjugates . This means it is designed to interact with specific biological targets, allowing for precise control over biological interactions.

Mode of Action

The mode of action of Methyltetrazine-Amine involves its interaction with these specific biological targets. It is used in the synthesis of PROTAC molecules , which are designed to degrade specific proteins within cells. The compound acts as a linker molecule, connecting a ligand that binds to the target protein with another molecule that recruits an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

Methyltetrazine-Amine plays a role in the biochemical pathway of protein degradation. It is part of the mechanism of PROTACs (Proteolysis-Targeting Chimeras), which use the cell’s own ubiquitin-proteasome system to degrade specific proteins . This system is a key regulatory pathway in cells, controlling the degradation of many proteins and thus influencing numerous cellular processes.

Result of Action

The result of Methyltetrazine-Amine’s action is the targeted degradation of specific proteins within cells. By linking a ligand that binds to the target protein with a molecule that recruits an E3 ubiquitin ligase, Methyltetrazine-Amine enables the selective degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the protein being targeted.

Action Environment

The action of Methyltetrazine-Amine can be influenced by various environmental factors. For instance, the stability of Methyltetrazine-Amine is substantially improved compared to hydrogen substituted tetrazine-amine . This superior stability allows this reagent to be used in a wider range of chemical transformations . Furthermore, long-term storage of Methyltetrazine-Amine, especially in aqueous buffer, is also greatly improved compared to tetrazine-amine . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of other chemicals in the environment.

Biochemische Analyse

Biochemical Properties

Methyltetrazine-Amine plays a significant role in biochemical reactions. It has been introduced into a dipeptide fluoromethylketone cysteine protease inhibitor . This allows for the visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .

Cellular Effects

Methyltetrazine-Amine has been shown to have effects on various types of cells and cellular processes. It influences cell function by allowing the visualization of enzyme activities within complex biological systems . This is particularly useful in the study of proteases and other hydrolases .

Molecular Mechanism

The molecular mechanism of Methyltetrazine-Amine involves its ability to react with only the active form of proteases, yielding a covalent and irreversible enzyme-inhibitor adduct . This allows the distinction between active and inactive enzyme species .

Temporal Effects in Laboratory Settings

The stability of Methyltetrazine-Amine is substantially improved compared to hydrogen substituted tetrazine-amine . This superior stability allows Methyltetrazine-Amine to be used in a wider range of chemical transformations . Long-term storage of Methyltetrazine-Amine, especially in aqueous buffer, is also greatly improved compared to tetrazine-amine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methyltetrazin-amin (Hydrochlorid) kann durch nucleophile Substitutionsreaktionen mit Halogenalkanen und Aminen synthetisiert werden . Der Prozess beinhaltet typischerweise die Alkylierung von Ammoniak oder Aminen mit Alkylhalogeniden, gefolgt von Reinigungsschritten zur Isolierung des gewünschten Produkts .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound (Hydrochlorid) kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher Reinigungstechniken, wie z. B. Rekristallisation und Chromatographie, ist üblich, um die gewünschte Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: Methyltetrazin-amin (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in verschiedene Amin-Derivate umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nucleophile für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide liefern, während die Reduktion verschiedene Amin-Derivate produzieren kann .

Vergleich Mit ähnlichen Verbindungen

Tetrazine: A nitrogen-rich heterocyclic compound with a six-membered ring containing four nitrogen atoms.

Tetrazine Amine: A derivative of tetrazine with an appended amine group, making it reactive towards various compounds.

Methyltetrazine-PEG6-amine HCl salt: A derivative of methyltetrazine-amine with a polyethylene glycol (PEG) chain, enhancing solubility and biocompatibility.

Uniqueness: Methyltetrazine-amine (hydrochloride) is unique due to its superior stability and reactivity compared to other tetrazine derivatives. The presence of the methyl group and the hydrochloride salt form contribute to its enhanced stability and ease of handling, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

Methyltetrazine-amine (MeTz-A) is a compound that has garnered attention in the field of bioorthogonal chemistry due to its unique properties and applications in biological systems. This article explores its biological activity, stability, and applications based on recent research findings.

Methyltetrazine-amine is characterized by its chemical formula and a molecular weight of 201.23 g/mol. It is supplied as an HCl salt, which enhances its stability and handling in various chemical transformations. Compared to hydrogen-substituted tetrazine-amine, MeTz-A exhibits significantly improved stability, particularly in aqueous buffers, making it suitable for long-term storage and diverse applications in biological contexts .

| Property | Value |

|---|---|

| Chemical Formula | C10H11N5 |

| Molecular Weight | 201.23 g/mol |

| CAS Number | 1345955-28-3 |

| Purity | >95% (HPLC) |

| Solubility | DMSO, DMF, MeOH |

| Appearance | Pink solid |

| Storage Conditions | -20°C, desiccate |

The primary mechanism of action for methyltetrazine-amine involves its role in inverse electron demand Diels-Alder (IEDDA) reactions. This bioorthogonal reaction allows for the selective conjugation of MeTz-A with strained alkenes such as trans-cyclooctene (TCO), enabling the formation of stable dihydropyridazine linkages. The reaction is characterized by exceptional kinetics (k > 800 s) and selectivity, making it a powerful tool for bioconjugation applications in complex biological environments .

Applications in Biological Research

-

Activity-Based Protein Profiling (ABPP) :

Methyltetrazine-amine has been incorporated into activity-based probes (ABPs) to study protease activities within live cells. For instance, researchers synthesized methyltetrazinylalanine (MeTz-Ala) and integrated it into peptidyl inhibitors to visualize cathepsin activity through fluorescence tagging. This approach demonstrated that MeTz-A can effectively mimic phenylalanine while serving as a bioorthogonal label, facilitating the study of protease dynamics in cellular environments . -

Imaging Applications :

The compound has been utilized in radiolabeling techniques for positron emission tomography (PET). For example, [^68Ga]Ga-THP-tetrazine was developed for imaging studies in tumor-bearing mice, showing high uptake in organs such as the liver and lungs while maintaining low tumor uptake. This indicates its potential for use in non-invasive imaging techniques to track biological processes or drug delivery systems . -

Drug Delivery Systems :

The rapid kinetics and selectivity of MeTz-A enable its application in drug delivery systems where precise targeting is crucial. Its ability to react under physiological conditions allows researchers to develop conjugates that can deliver therapeutic agents specifically to target cells or tissues without affecting surrounding healthy cells .

Case Studies

Case Study 1: Protease Inhibition

In a study examining the inhibitory effects of MeTz-Ala on cysteine proteases, researchers found that it exhibited similar inhibition patterns as traditional inhibitors. The effectiveness was evaluated using Jurkat T-cells, confirming that the incorporation of methyltetrazine did not compromise the inhibitor's activity while allowing for visualization via fluorescent labeling techniques .

Case Study 2: PET Imaging

In preclinical studies involving [^68Ga]Ga-THP-tetrazine, biodistribution analysis revealed significant organ uptake with minimal blood retention. This study illustrated the compound's utility in imaging applications where rapid clearance from circulation is desirable for accurate imaging results .

Eigenschaften

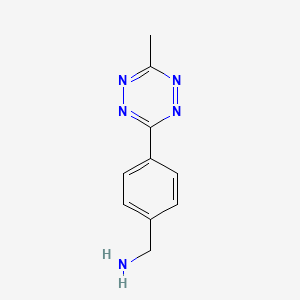

IUPAC Name |

[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5.ClH/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGOLWATPZTKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345955-28-3 | |

| Record name | (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.